molecular formula C8H15NO2 B153503 tert-Butyl allylcarbamate CAS No. 78888-18-3

tert-Butyl allylcarbamate

Cat. No. B153503
Key on ui cas rn: 78888-18-3
M. Wt: 157.21 g/mol
InChI Key: AWARHXCROCWEAK-UHFFFAOYSA-N
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Patent
US07737160B2

Procedure details

A solution of copper cyanide (1.15 g, 12.9 mmol) in THF (30 mL) at −78° C. was treated slowly with n-butyllithium (16.9 mL, 27.1 mmol), stirred for 15 minutes at −78° C., treated with tributyltin hydride (7.88 g, 7.30 mL, 27.1 mmol) over a period of 5 minutes, stirred for 15 minutes, treated with tert-butyl 2-propynylcarbamate (2.00 g, 12.9 mmol) in tetrahydrofuran (7 mL), stirred at −78° C. for 1 hour, and treated with a 9:1 aqueous solution of ammonium chloride:ammonium hydroxide (250 mL) and dichloromethane (200 mL). The suspension was filtered through a short pad of diatomaceous earth (Celite®). The organic phase of the filtrate was washed with brine and concentrated. The residue was purified on silica gel using 1-2% ethyl acetate/heptane to provide the desired product (3.66 g, 63%). 1H NMR (400 MHz, CDCl3) δ 6.08 (dt, B part of an AB system, J=19.3 Hz, 1.3 Hz, IH); 5.93 (dt, A part of an AB system, J=19.3 Hz, 4.8 Hz, 1H), 4.59 (br s, 1H), 3.78 (br s, 2H), 1.45 (s, 9H), 1.32-1.26, (m, 12H), 0.90-0.85 (m, 15H).
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
16.9 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
7.3 mL
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Quantity
7 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
250 mL
Type
reactant
Reaction Step Five
Quantity
200 mL
Type
solvent
Reaction Step Six
Yield
63%

Identifiers

REACTION_CXSMILES
[Cu](C#N)C#N.C([Li])CCC.C([SnH](CCCC)CCCC)CCC.[CH2:24]([NH:27][C:28](=[O:34])[O:29][C:30]([CH3:33])([CH3:32])[CH3:31])[C:25]#[CH:26].[Cl-].[NH4+].[OH-].[NH4+]>C1COCC1.ClCCl>[CH2:24]([NH:27][C:28](=[O:34])[O:29][C:30]([CH3:33])([CH3:32])[CH3:31])[CH:25]=[CH2:26] |f:4.5,6.7|

Inputs

Step One
Name
Quantity
1.15 g
Type
reactant
Smiles
[Cu](C#N)C#N
Name
Quantity
16.9 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
7.3 mL
Type
reactant
Smiles
C(CCC)[SnH](CCCC)CCCC
Step Three
Name
Quantity
2 g
Type
reactant
Smiles
C(C#C)NC(OC(C)(C)C)=O
Name
Quantity
7 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Step Five
Name
Quantity
250 mL
Type
reactant
Smiles
[OH-].[NH4+]
Step Six
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
stirred for 15 minutes at −78° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 15 minutes
Duration
15 min
STIRRING
Type
STIRRING
Details
stirred at −78° C. for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The suspension was filtered through a short pad of diatomaceous earth (Celite®)
WASH
Type
WASH
Details
The organic phase of the filtrate was washed with brine
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified on silica gel using 1-2% ethyl acetate/heptane

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C=C)NC(OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.66 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 180.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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